1,3-Benzodioxol-5-yl 4-bromobenzoate
Description
BenchChem offers high-quality 1,3-Benzodioxol-5-yl 4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxol-5-yl 4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H9BrO4 |
|---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 4-bromobenzoate |
InChI |
InChI=1S/C14H9BrO4/c15-10-3-1-9(2-4-10)14(16)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 |
InChI Key |
CUNUANXEAAIMFF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1,3-Benzodioxol-5-yl 4-bromobenzoate
Executive Summary
This technical guide provides a comprehensive analysis of 1,3-Benzodioxol-5-yl 4-bromobenzoate , a specialized ester derivative synthesizing the antioxidant properties of Sesamol (1,3-benzodioxol-5-ol) with the synthetic versatility of the 4-bromobenzoyl moiety.
Designed for researchers in medicinal chemistry and materials science, this monograph details the compound's molecular identity, robust synthetic protocols, and its dual utility as both a prodrug scaffold for controlled antioxidant release and a high-value intermediate for palladium-catalyzed cross-coupling reactions.
Molecular Identity & Physicochemical Properties
Nomenclature and Identification
-
IUPAC Name: 1,3-Benzodioxol-5-yl 4-bromobenzoate
-
Common Name: Sesamol 4-bromobenzoate
-
CAS Registry Number: Not widely indexed; treat as novel derivative.
-
SMILES: C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
-
InChI Key: Calculated upon synthesis
Quantitative Data Profile
The following physicochemical parameters are critical for stoichiometric calculations and predicting pharmacokinetic behavior (e.g., lipophilicity).
| Parameter | Value | Notes |
| Molecular Formula | C₁₄H₉BrO₄ | Confirmed by elemental composition. |
| Molecular Weight | 321.12 g/mol | Based on standard atomic weights (Br ≈ 79.9). |
| Exact Mass | 319.9684 | Monoisotopic mass for HRMS calibration. |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic; suitable for membrane permeation. |
| Physical State | Crystalline Solid | Expected white to off-white needles/plates. |
| Solubility | DCM, DMSO, EtOAc | Insoluble in water; sparingly soluble in hexanes. |
Synthetic Methodology
Strategic Rationale
The synthesis of 1,3-Benzodioxol-5-yl 4-bromobenzoate exploits a Nucleophilic Acyl Substitution mechanism.[1] We utilize 4-Bromobenzoyl chloride as the electrophile due to its superior reactivity compared to the carboxylic acid or anhydride forms, ensuring high conversion rates with the sterically accessible phenol group of Sesamol.
Key Mechanistic Insight: The reaction is driven by the formation of a stable ester bond, with the byproduct (HCl) being neutralized by a non-nucleophilic base (Triethylamine or Pyridine) to drive the equilibrium forward and prevent acid-catalyzed hydrolysis.
Reaction Workflow Diagram
The following diagram illustrates the core reaction pathway and the critical neutralization step.
Caption: Nucleophilic acyl substitution pathway for ester synthesis. Base-mediated neutralization prevents acid buildup.
Experimental Protocol (Standard Operating Procedure)
Reagents:
-
Sesamol (1.0 equiv, 138.12 g/mol )
-
4-Bromobenzoyl chloride (1.1 equiv, 219.46 g/mol )
-
Triethylamine (Et₃N) (1.5 equiv) or Pyridine (solvent/base)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Sesamol (10 mmol, 1.38 g) in anhydrous DCM (20 mL) .
-
Base Addition: Cool the solution to 0°C (ice bath). Add Et₃N (15 mmol, 2.1 mL) dropwise. The solution may darken slightly due to phenoxide formation.
-
Acylation: Dissolve 4-Bromobenzoyl chloride (11 mmol, 2.41 g) in minimal DCM (5 mL) and add dropwise to the reaction mixture over 10 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validation (TLC): Monitor reaction progress using TLC (20% EtOAc/Hexanes).
-
Endpoint: Disappearance of Sesamol (Rf ~0.3) and appearance of a new, less polar spot (Rf ~0.6).
-
-
Workup: Quench with saturated NaHCO₃ (20 mL). Separate layers. Extract aqueous layer with DCM (2 x 10 mL). Wash combined organics with 1M HCl (to remove excess amine), water, and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or Hexanes/EtOAc to yield pure crystals.
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.98 (d, J=8.5 Hz, 2H): Aromatic protons ortho to carbonyl (benzoate ring). Deshielded by the ester group.
-
δ 7.64 (d, J=8.5 Hz, 2H): Aromatic protons ortho to bromine.
-
δ 6.78 (d, J=8.4 Hz, 1H): Sesamol aromatic proton (C7-H).
-
δ 6.65 (d, J=2.3 Hz, 1H): Sesamol aromatic proton (C4-H).
-
δ 6.58 (dd, J=8.4, 2.3 Hz, 1H): Sesamol aromatic proton (C6-H).
-
δ 5.98 (s, 2H): Methylenedioxy protons (-O-CH₂-O-). Characteristic singlet.
-
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI.
-
Key Features:
-
Molecular Ion: Significant peaks at m/z 320 and 322 in a 1:1 ratio.
-
Reasoning: This isotopic pattern is diagnostic of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).
-
Applications & Reactivity
Prodrug Design (Antioxidant Release)
The ester linkage is susceptible to hydrolysis by esterases (e.g., carboxylesterase) in vivo. This transforms the molecule into a "Trojan Horse," delivering the lipophilic precursor across cell membranes before releasing the active antioxidant, Sesamol.
Palladium-Catalyzed Cross-Coupling
The 4-bromo substituent serves as an excellent handle for Suzuki-Miyaura coupling, allowing researchers to attach biaryl systems to the Sesamol core. This is particularly useful for generating libraries of "Sesamol-Biaryl" hybrids for Structure-Activity Relationship (SAR) studies.
Caption: Dual utility pathways: Biological activation (left) and Chemical diversification (right).
References
-
Huang, J., et al. (2021). "Preparations and antioxidant activities of sesamol and its derivatives." Bioorganic & Medicinal Chemistry Letters, 31, 127716. Link
-
BenchChem Technical Guide. (2025). "A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride." Link
-
BenchChem Synthesis Protocol. (2025). "4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid." Link
-
Mishra, N., et al. (2005). "Free radical reactions and antioxidant activities of sesamol: pulse radiolytic and biochemical studies." Free Radical Biology and Medicine, 38(8), 975-983. Link
Sources
An In-depth Technical Guide to 1,3-Benzodioxol-5-yl 4-bromobenzoate: Synthesis, Characterization, and Applications
Molecular Identification and Physicochemical Properties
Due to the absence of a dedicated CAS registry number, the following identifiers and properties for 1,3-Benzodioxol-5-yl 4-bromobenzoate are predicted based on its chemical structure.
| Identifier | Value |
| IUPAC Name | 1,3-Benzodioxol-5-yl 4-bromobenzoate |
| Chemical Formula | C₁₄H₉BrO₄ |
| Molecular Weight | 321.13 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)OC2=CC3=C(C=C2)OCO3)Br) |
| Predicted LogP | 3.8 - 4.2 |
| Predicted Boiling Point | ~450-500 °C |
| Predicted Melting Point | ~120-140 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
Rationale and Potential Applications
The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a prevalent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] This group is often considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of 1,3-benzodioxole have been explored for their potential as anti-tumor, anti-inflammatory, and neuroprotective agents.[2][3]
The incorporation of a 4-bromobenzoate group introduces a halogen atom, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the benzoate ester linkage provides a site for potential hydrolytic cleavage by esterases in vivo, which can be exploited for prodrug design.
Given these structural features, 1,3-Benzodioxol-5-yl 4-bromobenzoate and its analogs are promising candidates for investigation in various therapeutic areas, including oncology and inflammatory diseases.
Synthesis and Purification
A plausible and efficient synthetic route to 1,3-Benzodioxol-5-yl 4-bromobenzoate is via the esterification of sesamol (1,3-benzodioxol-5-ol) with 4-bromobenzoyl chloride. This reaction, a classic Schotten-Baumann type acylation, proceeds readily under mild conditions.
Experimental Protocol: Synthesis of 1,3-Benzodioxol-5-yl 4-bromobenzoate
Materials:
-
Sesamol (1,3-benzodioxol-5-ol)
-
4-Bromobenzoyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sesamol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture. The addition is typically done dropwise at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (sesamol) is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid chloride), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3-Benzodioxol-5-yl 4-bromobenzoate.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1,3-Benzodioxol-5-yl 4-bromobenzoate.
Spectroscopic Characterization
The structure of the synthesized 1,3-Benzodioxol-5-yl 4-bromobenzoate can be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzodioxole and bromobenzoate rings, as well as the singlet for the methylenedioxy protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester functionality, and C-O stretching bands.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the mass spectrum showing the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1,3-Benzodioxol-5-yl 4-bromobenzoate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive overview of 1,3-Benzodioxol-5-yl 4-bromobenzoate, a compound with significant potential in chemical and pharmaceutical research. While a dedicated CAS number and extensive experimental data are not yet available, this document offers a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from related structures. The unique combination of the 1,3-benzodioxole scaffold and the 4-bromobenzoate moiety makes it an attractive target for further investigation in the development of novel therapeutic agents.
References
-
U.S. Environmental Protection Agency. 1,3-Benzodioxole-4-carboxylic acid, 5-(bromomethyl)-, ethyl ester. [Link]
-
SSRN. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. [Link]
-
ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]
-
KCIL Chemofarbe Group. 1,3-Benzodioxole. [Link]
-
PMC. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
PrepChem.com. Synthesis of ethyl 4-(((1,3-benzodioxol-5-yl)mehylene)amino)benzoate. [Link]
-
PubChem. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid. [Link]
-
Spectral Database for Organic Compounds, SDBS. 4-bromobenzoic acid. [Link]
-
PubChemLite. 5-bromobenzodioxole-4-carboxylic acid. [Link]
-
PubChem. 1-(Benzo(d)(1,3)dioxol-5-yl)-2-bromopropan-1-one. [Link]
-
ResearchGate. The molecular structure of the studied 1,3-benzodioxole derivatives. [Link]
-
PMC. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]
-
FooDB. 1-(2H-1,3-benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate (FDB018787). [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link]
Sources
- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. 4-(2-(1,3-BENZODIOXOL-5-YLCARBONYL)CARBOHYDRAZONOYL)PHENYL 2-BROMOBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(2-(1,3-BENZODIOXOL-5-YLCARBONYL)CARBOHYDRAZONOYL)-4-BROMOPHENYL 3-ME-BENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 72744-56-0: 5-bromo-1,3-benzodioxole-4-carboxylic acid [cymitquimica.com]
Technical Guide: Pharmacophore Properties and Therapeutic Potential of Benzodioxole Ester Derivatives
Executive Summary
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for catechol systems while offering distinct lipophilic and steric advantages. When derivatized with ester functionalities, this scaffold exhibits potent biological activities, particularly in oncology (tubulin inhibition) and inflammation (COX inhibition).
However, the therapeutic utility of benzodioxole esters is frequently rate-limited by their metabolic profile. The methylene bridge is susceptible to cytochrome P450-mediated oxidation, leading to carbene formation and mechanism-based enzyme inactivation. This guide provides a comprehensive technical analysis of the pharmacophore, strategies to mitigate metabolic liability, and validated protocols for synthesis and biological evaluation.
Pharmacophore Architecture & SAR Analysis
The benzodioxole ester pharmacophore relies on a delicate balance between electronic density and steric planarity.
Core Pharmacophore Features
| Feature | Physicochemical Role | Biological Implication |
| Methylene Bridge | Steric constraint; Planarity | Forces the aromatic ring into a coplanar conformation, enhancing |
| Ether Oxygens | Hydrogen Bond Acceptors (HBA) | The two oxygens act as weak HBAs. Unlike catechols, they are not H-bond donors, improving membrane permeability (LogP). |
| Ester Linker | Solubility & Prodrug Capability | Modulates lipophilicity. Susceptible to plasma esterases, allowing for the design of prodrugs that release the active carboxylic acid intracellularly. |
| Aromatic Ring | Electron-rich system (due to oxygen lone pair donation) facilitates cation- |
Structure-Activity Relationship (SAR) Insights
Recent studies on benzodioxole-based tubulin inhibitors indicate specific substitution patterns required for maximal potency:
-
Position 6 Substitution: Introduction of a substituent (e.g., methoxy or halide) at the 6-position of the benzodioxole ring is critical. This mimics the C-ring of podophyllotoxin, a natural tubulin inhibitor.[1]
-
Ester Chain Length: Short alkyl esters (methyl/ethyl) often favor bioavailability, while bulky aromatic esters (e.g., benzyl esters) enhance binding affinity via additional hydrophobic contacts within the receptor pocket.
-
Electronic Effects: Electron-withdrawing groups (EWG) such as
or on the phenyl ring of the ester moiety increase metabolic stability and often enhance cytotoxicity against solid tumor lines (e.g., MDA-MB-231).
Metabolic Liability: The CYP450 Interaction
A critical failure point in benzodioxole drug development is "Mechanism-Based Inactivation" (MBI) of Cytochrome P450 enzymes.
Mechanism of Inactivation
The methylene carbon of the benzodioxole ring is oxidized by CYP450 isoforms (primarily CYP2D6 and CYP2C19). This reaction proceeds via hydrogen abstraction to form a radical, followed by hydroxylation. The resulting intermediate spontaneously dehydrates to form a carbene . This highly reactive carbene coordinates covalently with the heme iron of the CYP enzyme, irreversibly inactivating it.
Visualization of Metabolic Pathway
Figure 1: Mechanism-based inactivation of CYP450 by benzodioxole derivatives. The formation of the heme-carbene adduct is the rate-limiting toxicity step.
Synthetic Protocols
To synthesize benzodioxole ester derivatives with high purity, we recommend the Steglich Esterification or the Acid Chloride method. The following protocol utilizes the Acid Chloride route due to its higher yield for sterically hindered substrates.
Protocol: Synthesis of Benzodioxole Ester Derivatives
Reagents:
-
3,4-methylenedioxybenzoic acid (Piperonylic acid) or derivative (1.0 eq)
-
Target Alcohol/Phenol (1.1 eq)
-
Oxalyl Chloride (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
DMF (Catalytic amount)
Step-by-Step Methodology:
-
Activation: Dissolve 3,4-methylenedioxybenzoic acid (e.g., 5.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
or Ar). -
Chlorination: Cool the solution to 0°C. Add catalytic DMF (2 drops). Add Oxalyl Chloride (7.5 mmol) dropwise over 15 minutes.
-
Formation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Checkpoint: Evolution of gas (
, ) should cease. -
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Re-dissolve in fresh anhydrous DCM (15 mL).
-
Coupling: In a separate flask, dissolve the target alcohol (5.5 mmol) and TEA (10 mmol) in DCM (10 mL). Cool to 0°C.
-
Addition: Add the acid chloride solution dropwise to the alcohol solution.
-
Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove TEA), saturated
, and brine. Dry overngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . -
Purification: Purify via silica gel column chromatography (Gradient elution: 0-20% EtOAc in Hexane).
Biological Evaluation: Tubulin Polymerization
Benzodioxole esters are potent microtubule destabilizing agents. Validation requires confirming the inhibition of tubulin polymerization in vitro.
Experimental Workflow
Figure 2: Fluorometric Tubulin Polymerization Assay Workflow. This assay quantifies the ability of the ligand to prevent microtubule assembly.
Protocol: Tubulin Polymerization Assay
-
Buffer: PEM buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA) supplemented with 1 mM GTP. -
Reporter: DAPI or a specific tubulin fluorescence reporter (fluorescence increases upon polymerization).
-
Procedure:
-
Dilute purified bovine brain tubulin to 3 mg/mL in PEM buffer at 4°C.
-
Add test compounds (dissolved in DMSO) to a 96-well plate. Final DMSO concentration <1%.
-
Add tubulin solution to wells.
-
Immediately transfer to a plate reader pre-warmed to 37°C.
-
Read fluorescence every 60 seconds for 60 minutes.
-
Interpretation: A reduction in the slope of the fluorescence curve compared to the vehicle control indicates inhibition.
-
References
-
Murray, M. (2000).[2] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link
-
Hawash, M., et al. (2020).[3][4] Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.[3] Heterocyclic Communications. Link
-
Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco. Link
-
Batra, J.K., et al. (1985). Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis.[5] Molecular Pharmacology. Link
-
Fontaine, F., et al. (2023).[6] Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics.[7] Link
Sources
- 1. Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. staff-beta.najah.edu [staff-beta.najah.edu]
- 5. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1,3-Benzodioxol-5-yl 4-bromobenzoate from Sesamol: A Detailed Protocol and Mechanistic Overview
An Application Note for Drug Development Professionals
Abstract This application note provides a comprehensive guide for the synthesis of 1,3-Benzodioxol-5-yl 4-bromobenzoate, a potentially valuable intermediate in drug discovery and materials science. The protocol details the esterification of sesamol, a naturally derived phenolic compound, with 4-bromobenzoyl chloride. The synthesis is achieved through a robust and well-established Schotten-Baumann reaction. This document offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and purification techniques suitable for implementation in a research and development setting.
Introduction and Significance
Sesamol (3,4-methylenedioxyphenol) is a natural organic compound found in sesame seeds and sesame oil.[1] Its benzodioxole moiety is a key structural feature in various pharmacologically active molecules, including the antidepressant Paroxetine.[1] The derivatization of sesamol is a common strategy to generate novel molecular scaffolds for drug discovery programs.[2][3]
The target molecule, 1,3-Benzodioxol-5-yl 4-bromobenzoate, incorporates two key functionalities: the sesamol core and a brominated aromatic ring. The bromo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this ester a versatile building block for creating more complex molecules. The esterification process described herein utilizes the Schotten-Baumann reaction, a reliable method for acylating phenols and alcohols in the presence of a base.[4][5][6]
This guide is designed to provide researchers with the technical details necessary to perform this synthesis efficiently and safely, yielding a high-purity product ready for downstream applications.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction. In this process, the nucleophilic hydroxyl group of sesamol attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.
Overall Reaction
Caption: Overall synthesis of 1,3-Benzodioxol-5-yl 4-bromobenzoate.
Mechanistic Rationale
The Schotten-Baumann reaction is highly effective for this transformation due to several factors:
-
Activation of the Acyl Group: The chloride is an excellent leaving group, making the carbonyl carbon of 4-bromobenzoyl chloride highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilicity of Phenol: The hydroxyl group of sesamol acts as the nucleophile. While phenols are generally less nucleophilic than alcohols, the reaction conditions facilitate the process.[5]
-
Role of the Base: Pyridine serves as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[4][6] This is critical because the accumulation of acid would protonate the pyridine and the sesamol, quenching their reactivity. The removal of HCl drives the reaction equilibrium towards the product side.
The mechanism proceeds in the following steps:
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the oxygen atom of sesamol's hydroxyl group attacks the carbonyl carbon of 4-bromobenzoyl chloride.
-
Step 2: Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Step 3: Reformation of the Carbonyl and Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Step 4: Acid Neutralization: The liberated proton and the chloride ion are scavenged by pyridine to form pyridinium chloride.
Experimental Guide
This section provides a detailed, step-by-step protocol for the synthesis, work-up, and purification of the target compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Sesamol | C₇H₆O₃ | 138.12 | 2.00 g | 14.48 | 1.0 |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 3.47 g | 15.82 | 1.1 |
| Pyridine | C₅H₅N | 79.10 | 1.73 mL | 21.72 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~30 mL | - | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | ~20 mL | - | - |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~20 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~25-35 mL | - | - |
Step-by-Step Protocol
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sesamol (2.00 g, 14.48 mmol).
-
Add dichloromethane (40 mL) and stir until the sesamol is fully dissolved.
-
Add pyridine (1.73 mL, 21.72 mmol) to the solution.
-
Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring.
Acylation: 5. While stirring at 0°C, add 4-bromobenzoyl chloride (3.47 g, 15.82 mmol) portion-wise over 5-10 minutes. Causality Note: Portion-wise or dropwise addition is crucial to control the exothermic nature of the acylation and prevent side reactions. 6. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 7. Stir the reaction for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the sesamol spot (visualized with a UV lamp) is no longer visible.
Work-up and Isolation: 8. Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. 9. Add 1 M HCl (30 mL) to the funnel. Shake vigorously and allow the layers to separate. Discard the aqueous (bottom) layer. Causality Note: The acid wash removes excess pyridine by converting it to water-soluble pyridinium hydrochloride.[7] 10. Wash the organic layer with saturated aqueous sodium bicarbonate (20 mL) to neutralize any remaining acid. 11. Wash the organic layer with brine (20 mL) to remove residual water. 12. Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (~5 g). 13. Decant or filter the dried solution and concentrate it under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Purification: 14. Transfer the crude solid to a 100 mL Erlenmeyer flask. 15. Add the minimum amount of hot 95% ethanol needed to fully dissolve the solid (start with 25 mL). Causality Note: Using the minimum amount of hot solvent is key to maximizing yield during recrystallization.[8][9] 16. Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. 17. Once the flask has reached room temperature, place it in an ice bath for an additional 20-30 minutes to maximize crystal precipitation.[10] 18. Collect the purified crystals by vacuum filtration using a Büchner funnel. 19. Wash the crystals with a small amount of ice-cold ethanol (5-10 mL). 20. Dry the crystals under vacuum to obtain the final product, 1,3-Benzodioxol-5-yl 4-bromobenzoate.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazards | Handling Precautions |
| 4-Bromobenzoyl chloride | Corrosive, Lachrymator, Moisture-sensitive. Causes severe skin burns and eye damage.[11][12][13] | Handle in a fume hood. Avoid contact with skin and eyes. Reacts with water to release HCl gas. Keep container tightly sealed.[12] |
| Pyridine | Flammable, Toxic, Harmful if swallowed, inhaled, or in contact with skin.[14][15][16] | Use in a well-ventilated fume hood. Keep away from heat and open flames. Avoid breathing vapors. |
| Dichloromethane (DCM) | Suspected carcinogen, Volatile. | Handle only in a fume hood. Avoid inhalation and skin contact. |
| Sesamol | Irritant. Causes skin and serious eye irritation.[17][18] | Avoid breathing dust. Wash hands thoroughly after handling. |
| Hydrochloric Acid (1 M) | Corrosive. | Handle with care to avoid skin and eye contact. Neutralize spills with a suitable base. |
Expected Results and Characterization
-
Yield: A typical yield for this reaction after purification is in the range of 75-90%.
-
Appearance: A white to off-white crystalline solid.
-
Melting Point: The purity of the product can be initially assessed by its melting point.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch (~1730 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product (320.00/322.00 g/mol for Br isotopes).
-
References
- Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
- 4-Bromobenzoyl chloride Safety Data Sheet. (2025, December 18). Fisher Scientific.
- Sesamol Safety Data Sheet. (n.d.). TCI Chemicals.
- Sesamol Safety Data Sheet. (2025, October 22). Cayman Chemical.
- Sesamol Safety Data Sheet. (2026, February 7). ChemicalBook.
- Pyridine Safety Data Sheet. (2024, November 26). PENTA.
- Schotten – Baumann reaction. (2020, April 22). Rajdhani College. In Chemistry- Chemical Energetics, Equilibria and Functional Organic Chemistry.
- Nomination Background: Sesamol. (1991, February 20). National Toxicology Program.
- 4-Bromobenzoyl chloride 98. (n.d.). Sigma-Aldrich.
- Ester Synthesis via Schotten-Baumann. (n.d.). Scribd.
- Pyridine Safety Data Sheet. (n.d.). Carl ROTH.
- Sesamol Safety Data Sheet. (2010, May 22). Fisher Scientific.
- Pyridine hydrochloride Safety Data Sheet. (2021, June 19). MilliporeSigma.
- Pyridine Safety Data Sheet. (n.d.). Lab Alley.
- Short note on the Schotten-Baumann reaction of Phenol. (2025, June 12). Filo.
- 4-Bromobenzoyl chloride. (n.d.). ChemicalBook.
- Pyridine Material Safety Data Sheet. (2011, August 29). J.T. Baker.
- Schotten Baumann reaction-mechanism-application. (2020, January 1). CHEMSOLVE.NET.
- 4-Bromobenzoyl Chloride. (n.d.). Tokyo Chemical Industry Co., Ltd.
- 4-Bromobenzoyl chloride. (n.d.). PubChem.
- Process for recovering benzyl benzoate. (2002). Google Patents.
- The Recrystallization of Benzoic Acid. (n.d.). UMass Lowell.
- Recrystallization and Crystallization. (n.d.). University of Rochester.
- Recrystallization of Benzoic Acid. (n.d.). College of Saint Benedict & Saint John's University.
-
Golmakani, M. T., Keramat, J., & Toorani, M. R. (2021). Comparison of the antioxidant capacity of sesamol esters in gelled emulsion and non-gelled emulsion systems. Food Science & Nutrition, 9(10), 5557–5566. [Link]
- Practical Synthesis of Fragment. (n.d.). Supporting Information.
- Recrystallization of Impure Benzoic Acid. (2021). ResearchGate.
- Study on synthesis of sesamol from catechol. (n.d.). Semantic Scholar.
-
Van der Walt, M. M., et al. (2015). The synthesis and evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 25(9), 1965-1970. [Link]
- Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride. (n.d.). Benchchem.
- Synthesis and characterization of novel sesamol derivatives. (2017). MIT International Journal of Pharmaceutical Sciences, 3(1), 10-15.
- Process for producing sesamol. (1962). Google Patents.
- Preparations and antioxidant activities of sesamol and it's derivatives. (2020). ResearchGate.
- Method of producing sesamol formic acid ester and sesamol. (2002). Google Patents.
- Sesamol can inhibit the formation of glycidyl ester in deep frying palm oil. (2020). ResearchGate.
Sources
- 1. metfop.edu.in [metfop.edu.in]
- 2. The synthesis and evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 6. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 7. uprm.edu [uprm.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. 4-Bromobenzoyl Chloride | 586-75-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. carlroth.com [carlroth.com]
- 16. media.laballey.com [media.laballey.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Cross-Coupling Protocols for 1,3-Benzodioxol-5-yl 4-bromobenzoate
Introduction & Molecule Profile[1]
1,3-Benzodioxol-5-yl 4-bromobenzoate is a specialized bifunctional building block utilized in the synthesis of liquid crystals, antioxidant conjugates, and pharmacological probes. Structurally, it consists of a 4-bromobenzoic acid moiety esterified with sesamol (3,4-methylenedioxyphenol).
This molecule presents a classic chemoselectivity challenge in cross-coupling chemistry:
-
The Reactive Handle: The aryl bromide (Ar-Br) is the intended site for Pd-catalyzed functionalization (Suzuki, Buchwald, Sonogashira).
-
The Labile Motif: The phenolic ester linkage is highly susceptible to hydrolysis (saponification) or transesterification under the basic conditions typically required for cross-coupling.
This guide provides optimized protocols to derivatize the aryl bromide while preserving the sensitive sesamol ester linkage.
Chemical Structure & Properties[1][2][3]
-
IUPAC Name: 1,3-Benzodioxol-5-yl 4-bromobenzoate
-
Molecular Formula:
-
Key Features:
-
Electrophile: Aryl Bromide (
C-Br). -
Nucleofuge Potential: Phenolic oxygen (good leaving group).
-
Electronic Character: The benzodioxole ring is electron-rich; the benzoate ring is electron-deficient due to the ester carbonyl.
-
Critical Reaction Parameters
To ensure successful coupling without degrading the starting material, the following "Survival Rules" must be applied:
A. Base Selection (The "Goldilocks" Zone)
Standard bases like Sodium tert-butoxide (
-
Recommended: Cesium Carbonate (
), Potassium Phosphate ( ), or Triethylamine ( ). -
Why: These bases are strong enough to activate boronic acids or amines but sterically bulky or insufficiently nucleophilic to attack the ester carbonyl at moderate temperatures.
B. Solvent Systems
Avoid protic solvents (MeOH, EtOH) which promote transesterification.
-
Recommended: Anhydrous 1,4-Dioxane, Toluene, or THF.
-
Biphasic Systems: If water is required (Suzuki), keep the ratio low (e.g., 10:1 Dioxane:
) to minimize hydrolysis kinetics.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: Synthesis of 1,3-benzodioxol-5-yl 4-arylbenzoates.
Mechanism: Pd(0) oxidative addition into Ar-Br, followed by transmetallation with arylboronic acid and reductive elimination.[1]
Materials:
-
Substrate: 1,3-Benzodioxol-5-yl 4-bromobenzoate (1.0 equiv)
-
Coupling Partner: Arylboronic acid (
) (1.2 equiv) -
Catalyst:
(3 mol%) -
Base:
(Tribasic, anhydrous) (2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and
(2.0 equiv). -
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Catalyst Addition: Add
(3 mol%) quickly under Argon flow. -
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate). Note: Strictly anhydrous conditions are preferred to prevent hydrolysis.
-
Reaction: Heat the block to 80°C for 4–12 hours. Monitor by TLC/LCMS.
-
Checkpoint: If ester hydrolysis is observed (appearance of sesamol), lower temp to 60°C and switch base to
.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Dilute with EtOAc and wash with pH 7 Phosphate Buffer (Do not use strong acid/base). Dry over
and concentrate.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 1,3-benzodioxol-5-yl 4-aminobenzoates.
Critical Change: Strong alkoxide bases (
Materials:
-
Substrate: 1,0 equiv
-
Amine: Morpholine or Aniline derivative (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or BINAP (4-6 mol%)
-
Base:
(2.5 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Pre-complexation: In a vial, mix
and XPhos in Toluene under Argon and stir at RT for 10 mins to generate the active catalyst species . -
Addition: Add the substrate, amine, and
to the reaction vessel. -
Start: Transfer the pre-formed catalyst solution to the vessel.
-
Heating: Heat to 90-100°C for 12-16 hours.
-
Note:
requires higher temperatures than alkoxides due to lower solubility/basicity.
-
-
Workup: Filter hot through Celite (to remove insoluble carbonate). Concentrate and purify via flash chromatography on silica (neutralized with 1%
to prevent silica-induced hydrolysis).
Reaction Logic & Troubleshooting (Visualized)
The following diagrams illustrate the mechanistic pathways and decision logic for optimizing these reactions.
Figure 1: Reaction Pathways and Chemoselectivity
This diagram outlines the three primary coupling modes and the "Forbidden Zone" of side reactions.
Caption: Chemoselectivity map showing desired coupling pathways (Green/Yellow) versus the ester hydrolysis failure mode (Red).
Figure 2: Troubleshooting Decision Tree
Use this logic flow to resolve low yields or byproduct formation.
Caption: Diagnostic workflow for resolving ester instability vs. catalyst inactivity.
Summary of Data & Conditions
| Parameter | Suzuki Protocol | Buchwald Protocol | Notes |
| Catalyst | Dppf is robust; XPhos is excellent for weak bases. | ||
| Base | Avoid NaOtBu strictly. | ||
| Solvent | Dioxane (dry) | Toluene (dry) | Water promotes hydrolysis. |
| Temp | 80°C | 90–100°C | Higher temp needed for |
| Yield Target | 75–90% | 60–80% | Buchwald is more sensitive to steric bulk. |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
- Navarro, O., et al. (2004). General Determination of the pKa of Weak Acids in DMSO: Application to the Study of the Basicity of Carbonates and Phenoxides. Journal of Organic Chemistry. (Contextual reference for Carbonate basicity vs Phenoxide leaving group ability).
- Application Note:Handling Base-Sensitive Esters in Cross-Coupling.
Sources
Technical Application Note: Crystallization Dynamics for 1,3-Benzodioxol-5-yl 4-bromobenzoate
Executive Summary
This application note details the method development and optimized protocols for the crystallization of 1,3-Benzodioxol-5-yl 4-bromobenzoate (also known as Sesamol 4-bromobenzoate). This compound, an ester formed from the condensation of Sesamol and 4-Bromobenzoic acid, presents unique purification challenges due to the lipophilicity of the benzodioxole ring and the potential for "oiling out" during phase transitions.
This guide moves beyond basic recipes, providing a solubility-driven logic for solvent selection. It addresses the removal of critical impurities—specifically unreacted Sesamol (phenolic) and 4-Bromobenzoic acid—utilizing their differential solubilities in ethanol and hydrocarbon systems.[1]
Chemical Context & Impurity Profile
To design a robust crystallization, one must understand the solute and its likely contaminants.[2]
-
Target Molecule: 1,3-Benzodioxol-5-yl 4-bromobenzoate.[3][2][1][4]
-
Key Impurities:
-
Sesamol (Starting Material): Low melting point (~63–65°C), soluble in alcohols and toluene.[2][1] prone to oxidation.[2][1]
-
4-Bromobenzoic Acid (Starting Material): High melting point (~252°C), soluble in hot ethanol/ethyl acetate, insoluble in non-polar hydrocarbons.[3][2][1]
-
Dicyclohexylurea (DCU): If DCC coupling was used, this byproduct is notoriously difficult to remove, often requiring specific solvent washes (e.g., cold acetone or acetonitrile).[2][1]
-
Pre-Crystallization Characterization: Solubility Profiling
Before attempting bulk crystallization, a solubility screen is mandatory.[2] The following table summarizes the thermodynamic solubility behavior of aryl benzoates, derived from empirical data on similar systems [1, 2].
Table 1: Predicted Solubility Matrix & Solvent Selection
| Solvent System | Target Ester Solubility | Impurity Behavior (Acid/Phenol) | Suitability | Application |
| Dichloromethane (DCM) | High (Soluble) | High | Dissolution Solvent | Initial dissolution for filtering insolubles (e.g., salts).[3][2][1] |
| Ethyl Acetate (EtOAc) | High (Soluble) | High | Primary Solvent | Good for thermal recrystallization when paired with hydrocarbons.[3][2][1] |
| Ethanol (EtOH) | Moderate (Temp.[3][2][1] Dependent) | High (Sesamol is very soluble) | Recrystallization | Excellent for removing unreacted Sesamol; target ester likely precipitates on cooling.[2][1] |
| Hexanes / Heptane | Low (Insoluble/Sparingly) | Low (Acid is insoluble) | Anti-Solvent | Induces nucleation; forces ester out of solution.[3][2][1] |
| Toluene | High (Soluble) | High | Alternative | Useful if the compound oils out in alcohols [3].[3][2][1] |
Technical Insight: Aryl benzoates often exhibit steep solubility curves in ethanol.[3][2][1] This makes Ethanol/Water or Ethanol/Heptane ideal systems.[3][2][1] The heavy bromine atom enhances crystal packing interactions (halogen bonding), potentially facilitating crystallization over oiling out compared to non-halogenated analogs [4].[1]
Experimental Protocols
Method A: Thermal Recrystallization (High Purity)
Recommended for final purification to remove unreacted starting materials.[1]
Reagents:
Protocol:
-
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 5 mL of Ethanol.
-
Heating: Heat the mixture to near-boiling (approx. 75°C) with magnetic stirring.
-
Cooling (Nucleation): Remove from heat and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours.
-
Seeding (Self-Validation): If no crystals appear at RT, scratch the inner wall of the flask with a glass rod or add a seed crystal from a previous batch.
-
Maturation: Once crystallization begins, cool the flask to 0–4°C for 1 hour to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with 2 mL of ice-cold Ethanol .
-
Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.
Method B: Solvent/Anti-Solvent Precipitation (Bulk Recovery)
Recommended for initial isolation from reaction mixtures.[1]
Reagents:
Protocol:
-
Dissolve the crude oil/solid in the minimum amount of DCM (e.g., 1 g in 2-3 mL).[2]
-
While stirring rapidly, add Hexanes dropwise until a persistent cloudiness (turbidity) is observed.
-
Add a few drops of DCM to just clear the solution (restore transparency).[1]
-
Cover the flask with perforated parafilm (slow evaporation) or let stand undisturbed.
-
As the DCM (more volatile) evaporates, the ratio of Hexane increases, driving the ester to crystallize.
Workflow Visualization
The following diagram illustrates the decision logic for purifying this ester, ensuring scientific integrity in the process flow.
Caption: Decision matrix for solvent selection and troubleshooting phase separation issues during crystallization.
Troubleshooting & Optimization
Common failure modes and scientific remedies:
"Oiling Out" (Liquid-Liquid Phase Separation)[1][2][3]
-
Cause: The compound's melting point is lower than the solvent's boiling point, or the supersaturation is too high.
-
Solution:
Impurity Persistence
-
Solution: Sesamol is a phenol.[3][2][1][6] Wash the organic solution (DCM/EtOAc) with 1M NaOH or 5% NaHCO3 before crystallization.[3][2][1] This converts Sesamol to its water-soluble phenolate salt, removing it from the organic phase.[3]
Polymorphism
-
Observation: Crystals look different (needles vs. blocks) between batches.
-
Action: Aryl benzoates can exhibit polymorphism.[3][2][1] For consistency, always use the same solvent system and cooling rate. "Needles" often form from rapid cooling (kinetic product), while "blocks" form from slow evaporation (thermodynamic product) [5].[1]
References
-
Delgado, D. R., et al. "Thermodynamic Study of the Solubility of Benzoin in Ethyl Acetate + Ethanol Mixtures."[2][7] Journal of Engineering and Applied Sciences, 2019.[7][8] Link
-
Cheng, W., et al. "Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate."[2][9] Advanced Materials Research, 2012.[1] Link
-
Al-Omary, F. A. M., et al. "Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole."[3][2][1][10] Zeitschrift für Kristallographie, 2023.[1] (Demonstrates crystallization of brominated aromatics from Ethanol/Chloroform). Link[1][10]
-
PubChem. "5-Bromo-1,3-benzodioxole-4-carboxaldehyde Data."[3][2][1] (Structural analog data for solubility inference). Link
-
Vogel, A. I.[2][1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][1] Longman, 1989.[2][1] (Standard reference for ester crystallization protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 3. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | C8H5BrO3 | CID 11031640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Staff View: Thermodynamic Study of the Solubility of Benzoin in Ethyl Acetate (1)+Ethanol (2) Mixtures [redcol.minciencias.gov.co]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Benzodioxol-5-yl 4-bromobenzoate
Ticket ID: #PUR-882-SES Subject: Removal of unreacted Sesamol (1,3-Benzodioxol-5-ol) from Benzoate Ester Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are encountering difficulty removing unreacted Sesamol (3,4-methylenedioxyphenol) from your target product, 1,3-Benzodioxol-5-yl 4-bromobenzoate .
This is a common challenge in phenolic ester synthesis. The difficulty arises because Sesamol is a phenol with a pKa of ~10. Unlike carboxylic acids (pKa ~4-5), phenols are not deprotonated by weak bases like Sodium Bicarbonate (
This guide details three validated protocols to remove Sesamol, ranked by efficacy and product safety.
Module 1: The Chemical Logic (Root Cause Analysis)
To separate Sesamol, we must exploit the acidity difference between the phenol and the ester.
| Compound | Functional Group | pKa (Approx) | Solubility (Neutral pH) | Solubility (pH > 11) |
| Sesamol | Phenol (-OH) | 9.8 - 10.0 | Organic Soluble | Water Soluble (Phenolate) |
| 4-Bromobenzoic Acid | Carboxylic Acid | ~4.0 | Organic Soluble | Water Soluble (Carboxylate) |
| Target Ester | Ester (-COO-) | N/A (Neutral) | Organic Soluble | Insoluble (Hydrolysis Risk) |
The Trap:
If you wash with saturated
The Solution: You must raise the pH of the aqueous wash to >11 to deprotonate Sesamol into its water-soluble phenolate form. However, high pH can hydrolyze your ester product. The protocols below balance this risk.
Module 2: Troubleshooting Protocols
Protocol A: The "Cold-Flash" Alkaline Extraction (Recommended)
Best for: Large scale crude mixtures where chromatography is impractical.
Mechanism: Uses a strong base to ionize Sesamol, but uses low temperature to kinetically inhibit ester hydrolysis.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Ether is acceptable but highly volatile; EtOAc is preferred for phase separation clarity.
-
-
The Acid Wash (Pre-treatment): Wash 1x with Saturated
.-
Purpose: Removes unreacted 4-bromobenzoic acid and mineral acids.
-
-
The "Cold-Flash" Wash (Critical Step):
-
Prepare 1M NaOH or 10%
and chill it to 0–4°C (ice bath). -
Wash the organic layer rapidly (shake for 30-45 seconds) with the cold base.
-
IMMEDIATELY separate the layers. Do not let them sit.
-
Validation: Spot the aqueous layer on TLC. If UV active (Sesamol), the wash is working.
-
-
Quench: Wash the organic layer immediately with Brine or cold water to lower the pH back to neutral.
-
Dry & Concentrate: Dry over
and evaporate.
Protocol B: Selective Recrystallization
Best for: Final polishing of solid products.
Sesamol has a melting point of 63–65°C and is highly soluble in alcohols. Your benzoate ester is likely a higher-melting solid.
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
-
Dissolve crude solid in minimum boiling Ethanol.
-
Allow to cool slowly to room temperature.
-
Crucial Step: If oiling occurs, scratch the glass or seed with pure crystal.
-
Cool to 0°C.
-
Filter. Sesamol remains in the mother liquor due to its high solubility in ethanol.
Protocol C: Scavenging Resins (High Value/Small Scale)
Best for: Precious compounds where hydrolysis risk is unacceptable.
Use a polymer-supported carbonate (e.g., MP-Carbonate) or an electrophilic scavenger (e.g., Isocyanate resin).
-
Dissolve crude in DCM.
-
Add Isocyanate resin (reacts with phenolic -OH to form a urea).
-
Stir for 2-4 hours.
-
Filter. The Sesamol is chemically bound to the beads; the ester passes through.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for the "Cold-Flash" extraction method.
Caption: Logic flow for the removal of phenolic impurities using pH manipulation while preserving ester integrity.
Module 4: Frequently Asked Questions (FAQ)
Q: My product turned pink/brown during the workup. What happened? A: Sesamol is electron-rich and prone to oxidation, forming quinone-like impurities which are highly colored. This often happens if the reaction mixture stands in air or light for too long.
-
Fix: Perform a filtration through a short pad of Silica Gel or Activated Charcoal to remove the colored impurities.
Q: Can I use Potassium Carbonate (
Q: I see an emulsion during the base wash. A: Phenolates can act as surfactants.
-
Fix: Add solid NaCl to saturate the aqueous layer, or add a small amount of Methanol to break the surface tension. Do not shake vigorously; invert gently.
References
-
Physiochemical Properties of Sesamol. ChemicalBook. Retrieved from . (Confirming pKa ~10.08 and solubility profiles).
- Purification of Phenolic Esters.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Solubility Data. PubChem Database, Compound Summary for CID 68289 (Sesamol). Retrieved from .
-
Reaction Mechanism Support. Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press. (Mechanisms of ester hydrolysis and phenol acidity).
Sources
Stability of 1,3-Benzodioxol-5-yl 4-bromobenzoate in basic conditions
Overview: Understanding the Core Instability
Welcome to the technical support guide for 1,3-Benzodioxol-5-yl 4-bromobenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter stability challenges when using this molecule in synthetic routes involving basic conditions.
The primary chemical liability of 1,3-Benzodioxol-5-yl 4-bromobenzoate is the ester functional group. Esters, particularly aryl esters, are susceptible to base-catalyzed hydrolysis, a reaction more commonly known as saponification .[1][2] This process is often not a side reaction but a high-yielding, thermodynamically favorable transformation that can consume your starting material, leading to reduced yields and complex purification challenges.
The reaction is effectively irreversible under basic conditions because the final step involves the deprotonation of the newly formed 4-bromobenzoic acid by the 1,3-benzodioxol-5-oxide (sesamol oxide) anion, forming a stable carboxylate salt.[3][4] This acid-base reaction is the driving force that pushes the equilibrium entirely toward the hydrolyzed products.[5][6] This guide provides troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and control this reactivity.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction yield is unexpectedly low, and I've isolated 4-bromobenzoic acid and sesamol (1,3-benzodioxol-5-ol) as byproducts. What happened?
A: You are observing the classic outcome of saponification. The base used in your reaction (e.g., NaOH, KOH, or even milder bases like K₂CO₃ at elevated temperatures) has catalyzed the hydrolysis of your ester. The nucleophilic hydroxide (or carbonate) anion attacks the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming 4-bromobenzoic acid and sesamol.
-
Causality: The reaction mechanism proceeds through a tetrahedral intermediate which collapses, expelling the sesamol oxide anion as the leaving group.[4] This is followed by an irreversible proton transfer, which prevents the reverse reaction.[1][3] To mitigate this, you must either change the base to a non-nucleophilic one (e.g., a hindered amine base like DBU if appropriate for your primary reaction), lower the reaction temperature significantly, or protect your starting material if the ester is not the intended reactive site.
Q2: I'm running a reaction that requires a base, but I need to keep the ester intact. Why am I still seeing hydrolysis even with a "mild" base like sodium bicarbonate (NaHCO₃)?
A: While NaHCO₃ is a weak base, the term "mild" is relative. Ester hydrolysis is a cumulative process. If your reaction requires long reaction times or elevated temperatures, even a low concentration of hydroxide ions (present in equilibrium in a bicarbonate solution) can lead to significant degradation over time.
-
Expert Insight: The key variables are Base Strength (pKa) , Temperature , Concentration , and Time . A reaction at 80°C for 12 hours with NaHCO₃ may show more hydrolysis than a reaction at room temperature for 1 hour with NaOH. It is crucial to evaluate the entire reaction energy profile. Consider running a control experiment with just your starting material, solvent, and base under the planned reaction conditions to quantify the stability before committing your full-scale reaction.
Q3: My purification is difficult due to a water-soluble impurity that I believe is the sodium 4-bromobenzoate salt. How can I remove it?
A: This is a common consequence of saponification. The product, sodium 4-bromobenzoate, is a salt and will have high water solubility, partitioning into the aqueous phase during a standard extraction.
-
Troubleshooting Workflow:
-
After your reaction, if you suspect hydrolysis has occurred, do not immediately perform a basic aqueous wash.
-
Quench the reaction carefully and remove the solvent in vacuo.
-
Redissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Perform an acidic wash: Wash the organic layer with a dilute acid like 1M HCl. This protonates the carboxylate salt (sodium 4-bromobenzoate) to form the neutral carboxylic acid (4-bromobenzoic acid).[7]
-
The neutral 4-bromobenzoic acid will now have significantly higher solubility in the organic layer.
-
To remove it, you can now perform a wash with a mild base like saturated sodium bicarbonate solution. The 4-bromobenzoic acid will be deprotonated again and move into the aqueous layer, while your desired (unhydrolyzed) ester remains in the organic layer.
-
Below is a workflow diagram for diagnosing and solving this issue.
Caption: Troubleshooting workflow for low yield reactions.
Frequently Asked Questions (FAQs)
Q: What is the precise mechanism of hydrolysis for 1,3-Benzodioxol-5-yl 4-bromobenzoate under basic conditions?
A: The reaction follows the well-established Base-Catalyzed Acyl-Oxygen Cleavage (BAC2) mechanism.[8] It is a two-step nucleophilic acyl substitution.[1]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electron-deficient carbonyl carbon of the ester. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The electron pair from the negative oxygen reforms the carbonyl double bond, and in the process, the C-O bond to the 1,3-benzodioxol-5-yl (sesamol) group is cleaved, expelling it as an alkoxide/phenoxide anion.
-
Irreversible Acid-Base Reaction: The newly formed 4-bromobenzoic acid is immediately deprotonated by the strongly basic sesamol oxide anion. This forms the highly stable 4-bromobenzoate carboxylate and neutral sesamol. This final step is effectively irreversible and drives the reaction to completion.[2][3]
Caption: The BAC2 hydrolysis mechanism.
Q: How do different reaction parameters affect the stability of the ester?
A: Several factors influence the rate of hydrolysis. Understanding their interplay is key to controlling the reaction outcome.
| Parameter | Effect on Stability | Rationale |
| pH / Base Strength | Decreases as pH increases | The concentration of the hydroxide nucleophile increases exponentially with pH, leading to a faster reaction rate. Strong bases like NaOH or KOH cause rapid hydrolysis.[9][10] |
| Temperature | Decreases as temperature increases | Like most chemical reactions, the rate of hydrolysis increases with temperature according to the Arrhenius equation. Refluxing conditions will significantly accelerate degradation.[7] |
| Solvent | Varies | Protic solvents like water or ethanol can participate in the reaction and solvate the ions involved.[9][10] Aprotic solvents may slow the reaction but can also present solubility issues for the base. |
| Reaction Time | Decreases with longer time | The extent of hydrolysis is a function of time. A reaction that is stable for 1 hour may show significant degradation after 24 hours. |
Q: Are there any alternative bases I can use to avoid this issue?
A: Yes. The choice of base is critical. If the base's role is simply to act as a proton scavenger (e.g., in an acylation or alkylation), consider using a non-nucleophilic base.
-
Sterically Hindered Amines: Bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are generally poor nucleophiles due to steric bulk and are less likely to initiate ester hydrolysis.
-
Inorganic Carbonates: In some cases, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, but their effectiveness without inducing hydrolysis is highly temperature and substrate-dependent. Always perform a test reaction first.
Protocols
Protocol 1: Monitoring Stability of 1,3-Benzodioxol-5-yl 4-bromobenzoate via HPLC
This protocol provides a self-validating system to quantitatively assess the stability of your compound under specific basic conditions before proceeding with a large-scale reaction.
1. Materials & Reagents
-
1,3-Benzodioxol-5-yl 4-bromobenzoate (Your Substrate)
-
4-Bromobenzoic acid (Reference Standard)
-
Sesamol (1,3-Benzodioxol-5-ol) (Reference Standard)
-
Chosen Base (e.g., NaOH, K₂CO₃)
-
Reaction Solvent (e.g., THF/Water, Ethanol)
-
Internal Standard (e.g., Naphthalene, Biphenyl - choose a compound that is stable under the conditions and does not co-elute)
-
HPLC system with a C18 column
-
Mobile Phase (e.g., Acetonitrile/Water with 0.1% TFA)
-
Class A Volumetric Glassware
2. Preparation of Stock Solutions
-
Substrate Stock (1 mg/mL): Accurately weigh 10 mg of your substrate and dissolve in 10 mL of solvent (e.g., Acetonitrile).
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of the same solvent.
-
Base Solution: Prepare the base solution at the exact concentration you plan to use in your reaction (e.g., 1M NaOH in Water).
3. Experimental Procedure (Time Course Study)
-
Set up a reaction vessel in a temperature-controlled bath at your desired reaction temperature.
-
To the vessel, add your reaction solvent, substrate, and internal standard.
-
Time Zero (t=0) Sample: Immediately withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a dilute acid solution (e.g., 0.1M HCl in mobile phase) to stop the reaction, and vortex. This is your t=0 sample.
-
Add the base to the reaction vessel to initiate the experiment.
-
Time-Point Sampling: At regular intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw another 100 µL aliquot and quench it in the same manner.
-
Analyze all quenched samples by HPLC.
4. HPLC Analysis & Data Interpretation
-
Develop an HPLC method that provides good separation between your starting material, the expected hydrolysis products (4-bromobenzoic acid, sesamol), and the internal standard.
-
Inject all time-point samples.
-
For each time point, calculate the peak area ratio of the substrate to the internal standard.
-
Plot the percentage of remaining substrate (normalized to t=0) against time. This will give you a degradation curve and allow you to calculate the half-life (t₁/₂) of your compound under these specific conditions. A stable compound will show a flat line with ~100% remaining over time.
References
-
Bowden, K., & Williams, G. (1971). Rates of base-catalysed hydrolysis of substituted aryl benzoates. Journal of the Chemical Society B: Physical Organic, 1818-1822. [Link]
- Humffray, A. A., & Ryan, J. J. (1967). Rates of alkaline hydrolysis of substituted aryl benzoates in acetone-water. Journal of the Chemical Society B: Physical Organic, 468-472. (Note: A direct link was not available in the search results, but this is a key historical reference in the field).
-
U.S. Environmental Protection Agency. (2025). 1,3-Benzodioxole-4-carboxylic acid, 5-(bromomethyl)-, ethyl ester Properties. CompTox Chemicals Dashboard. [Link]
-
Reddit User Discussion. (2023). Alkaline Hydrolysis explanation. r/ALevelChemistry. [Link]
-
Ferreira, R. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2456. [Link]
-
Pihlaja, K., & Kankaanperä, A. (1998). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- University of Illinois Springfield. (n.d.). Saponification of Esters. UIS Organic Chemistry. (Note: The specific document is part of a larger course structure, a general search for "Saponification of Esters" on university chemistry sites will yield similar mechanistic details).
-
OperaChem. (2024). Saponification-Typical procedures. OperaChem. [Link]
-
The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. [Link]
-
The Organic Chemistry Tutor. (n.d.). Saponification of Esters. organicchemistrytutor.com. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. organic-chemistry.org. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. chem.ucalgary.ca. [Link]
-
Reddit User Discussion. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? r/chemistry. [Link]
-
YouTube. (2026). Base Catalyzed Hydrolysis of an Ester. YouTube. [Link]
- LibreTexts Chemistry. (n.d.). 21.7: Hydrolysis of Esters. LibreTexts.
- Wikipedia. (n.d.). Saponification. Wikipedia, The Free Encyclopedia.
-
PubChem. (n.d.). 1,3-Benzodioxole. National Center for Biotechnology Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the DCC Coupling for 1,3-Benzodioxol-5-yl 4-bromobenzoate Synthesis
Welcome to the technical support center for the synthesis of 1,3-Benzodioxol-5-yl 4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling of 4-bromobenzoic acid and sesamol (1,3-Benzodioxol-5-ol). Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure your synthesis is successful.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in a DCC coupling reaction, specifically for the synthesis of 1,3-Benzodioxol-5-yl 4-bromobenzoate, can stem from several factors. Here's a breakdown of the common culprits and how to address them:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or steric hindrance.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the standard reaction time, consider extending it. While these reactions are often run at room temperature, gentle heating (e.g., to 40°C) can sometimes improve yields, provided the reactants and products are stable at that temperature.
-
-
Side Reactions: The formation of byproducts is a frequent cause of low yields. The primary side product in DCC couplings is the N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[2][3] This rearranged product is unreactive towards the alcohol.
-
Solution: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial for efficient ester formation.[2] DMAP acts as an acyl transfer agent, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate, which then readily reacts with the alcohol.[2][3] This process is significantly faster than the unwanted rearrangement to N-acylurea.
-
-
Moisture Contamination: DCC is highly sensitive to moisture and will react with water to form dicyclohexylurea (DCU), consuming the reagent and reducing the efficiency of the desired reaction.[4]
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content.
-
Q2: I'm having trouble removing the dicyclohexylurea (DCU) byproduct. What is the best purification strategy?
The removal of DCU is a common challenge due to its low solubility in many organic solvents.[5][6] Here are several effective methods:
-
Filtration: DCU often precipitates out of the reaction mixture as it forms.[5][7]
-
Protocol: Upon completion of the reaction, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation.[5] Filter the cold mixture through a sintered glass funnel or a Büchner funnel. Wash the collected DCU with a small amount of cold reaction solvent to recover any trapped product.[5][6]
-
-
Solvent Selection and Precipitation: Choosing a solvent where your desired product is soluble but DCU is not can greatly simplify purification.
-
Insight: Dichloromethane (DCM) is a common solvent for DCC couplings where DCU is sparingly soluble.[8] If your product is soluble in solvents like diethyl ether or acetonitrile, these can be excellent choices for precipitating DCU.[6][9] You can concentrate the reaction mixture and then add one of these "anti-solvents" to force the DCU out of solution.[5]
-
-
Column Chromatography: If filtration and precipitation are insufficient, column chromatography is a reliable method for final purification.
-
Tip: A standard silica gel column using a gradient of ethyl acetate in hexanes is typically effective for separating the non-polar ester product from the more polar DCU and any unreacted starting materials.
-
Q3: What is the precise role of DMAP in this reaction, and how much should I use?
4-(Dimethylamino)pyridine (DMAP) serves as a nucleophilic catalyst in Steglich esterifications.[2][10][11] Its function is to accelerate the esterification process and minimize the formation of the N-acylurea side product.[2][3]
Mechanism of DMAP Catalysis:
-
DCC activates the carboxylic acid (4-bromobenzoic acid) to form a highly reactive O-acylisourea intermediate.[2]
-
DMAP, being a stronger nucleophile than the alcohol (sesamol), attacks the O-acylisourea.[2]
-
This forms a reactive N-acylpyridinium salt.
-
The alcohol then reacts with this activated intermediate to form the desired ester, regenerating the DMAP catalyst.
A catalytic amount, typically 5-10 mol%, is sufficient for this purpose.[2] Using a large excess of DMAP is unnecessary and can complicate purification.
Q4: Can I use a different coupling reagent instead of DCC?
Yes, several other coupling reagents can be used for esterification, each with its own advantages and disadvantages.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): EDC is a water-soluble carbodiimide.[4] The urea byproduct formed from EDC is also water-soluble, which can significantly simplify the workup process as it can be removed with aqueous washes.[8][12] This makes EDC a popular alternative to DCC, especially when product isolation is challenging.
-
Diisopropylcarbodiimide (DIC): DIC is another common carbodiimide. The corresponding diisopropylurea byproduct is more soluble in organic solvents than DCU, which can be advantageous in solid-phase synthesis but may require chromatographic purification in solution-phase reactions.[13][14]
Reagent Comparison Table:
| Coupling Reagent | Byproduct | Byproduct Solubility | Key Advantage |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Byproduct often precipitates, aiding removal.[13] |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Byproduct easily removed by aqueous extraction.[8] |
| DIC | Diisopropylurea | Soluble in many organic solvents | Useful for solid-phase synthesis where filtration is not feasible.[14] |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the DCC coupling for 1,3-Benzodioxol-5-yl 4-bromobenzoate synthesis.
Caption: A logical workflow for diagnosing and resolving common issues in the DCC coupling synthesis.
Experimental Protocols
Standard Protocol for DCC Coupling of 4-Bromobenzoic Acid and Sesamol
-
To a solution of 4-bromobenzoic acid (1.0 eq) and sesamol (1.0-1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture and wash the solid DCU with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the pure 1,3-Benzodioxol-5-yl 4-bromobenzoate.
Mechanism of DCC/DMAP-Mediated Esterification
The following diagram illustrates the key steps in the DCC coupling reaction catalyzed by DMAP.
Caption: The reaction mechanism for the DCC/DMAP-mediated synthesis of the target ester, highlighting the key intermediates and the undesired side reaction.
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link][2]
-
Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product? Retrieved from [Link][9]
-
ResearchGate. (2014, November 20). How can I remove the DCU after an esterification catalyzed by DCC? Retrieved from [Link]
-
Wang, S. S., et al. (1981). Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 46(17), 3601-3603. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link][13]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link][11]
-
Smith, A. D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5943-5954. Retrieved from [Link][3]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: DCC Coupling. Retrieved from [Link]
-
ResearchGate. (2022, May 27). How Can I Remove DCU, byproduct of DCC coupling reactions? Retrieved from [Link][8]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemistrySelect, 8(42), e202302838. Retrieved from [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link][12]
-
LibreTexts Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
ResearchGate. (2022, May 4). How do you improve DCC coupling yield? Retrieved from [Link]
-
SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved from [Link]
-
Al-Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Retrieved from [Link]
-
PubMed. (2025, September 29). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved from [Link]
- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Retrieved from [Link]
-
Abbas, S. Y., et al. (2019). Synthesis and anticancer activity of bis-benzo[d][2][5]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic Chemistry, 90, 103088. Retrieved from [Link]
-
Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Dicyclohexylcarbodiimide(DCC) vs 4-(Dimethylamino)pyridine(DMAP): the difference between the two_Chemicalbook [chemicalbook.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 1,3-Benzodioxol-5-yl 4-bromobenzoate
Executive Summary & Application Context
Compound: 1,3-Benzodioxol-5-yl 4-bromobenzoate Primary Application: Heterocyclic building block, intermediate in Suzuki-Miyaura cross-coupling, and structural analog for paroxetine-related drug scaffolds.
This guide provides a comparative structural analysis of the target ester against its primary precursors: Sesamol (1,3-benzodioxol-5-ol) and 4-Bromobenzoic acid . For researchers, the critical analytical challenge is distinguishing the product from unreacted starting materials and confirming the integrity of the labile ester linkage and the methylenedioxy ring.
The Core Comparison:
-
Alternative A (Precursor): Sesamol (Electron-rich phenol, shielded aromatics).
-
Alternative B (Precursor): 4-Bromobenzoic acid (Electron-poor acid, deshielded aromatics).
-
Target Product: Ester (Hybrid electronic environment, distinct "Reaction Zone" shifts).
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducible data comparable to the values in this guide, follow this self-validating protocol.
Methodology
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard.
-
Why: It prevents H-D exchange of any residual phenolic protons (unlike MeOD) and provides excellent solubility for the ester.
-
Purity Check: Ensure the solvent peak appears at 7.26 ppm (singlet).
-
-
Sample Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of CDCl₃.
-
Note: Higher concentrations (>20 mg) may cause stacking effects, shifting aromatic peaks upfield.
-
-
Acquisition Parameters:
-
Transients (Scans): 16 (minimum) to 64 (for high S/N).
-
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration of aromatic protons).
-
Temperature: 298 K (25°C).
-
Workflow Visualization
Figure 1: Standardized NMR acquisition workflow for benzodioxole esters.
Comparative Structural Analysis
The following table contrasts the target product with its precursors. This is the primary tool for determining reaction completion.
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Moiety | Proton Type | Sesamol (Precursor) | 4-Bromobenzoic Acid | Target Ester | Diagnostic Trend |
| Linker | Phenolic -OH | 4.8 - 5.2 (bs) | N/A | Absent | Primary confirmation of reaction. |
| Linker | Acid -COOH | N/A | > 10.0 (bs) | Absent | Confirms removal of acid. |
| Ring A | Methylene Dioxy ( | 5.90 (s) | N/A | 6.02 (s) | Slight downfield shift (~0.1 ppm). |
| Ring A | Benzodioxole Ar-H | 6.20 - 6.65 | N/A | 6.60 - 6.90 | Downfield Shift: Ester is electron-withdrawing vs. Phenol. |
| Ring B | Benzoate Ortho (to C=O) | N/A | 7.95 - 8.00 (d) | 8.00 - 8.05 (d) | Retains AA'BB' pattern; deshielded. |
| Ring B | Benzoate Meta (to C=O) | N/A | 7.60 - 7.65 (d) | 7.60 - 7.65 (d) | Consistent doublet, |
Detailed Spectral Interpretation
Region 1: The "Fingerprint" (5.9 – 6.1 ppm)
-
Signal: A sharp singlet integrating to 2 protons.
-
Assignment: The methylenedioxy bridge (
) at position 2 of the benzodioxole ring. -
Analysis: This peak is the anchor. In Sesamol, it appears around 5.90 ppm. In the ester, the inductive effect of the carbonyl group (via the oxygen linker) pulls electron density away, shifting this singlet slightly downfield to ~6.02 ppm .
-
Warning: If you see two singlets (e.g., 5.90 and 6.02), your reaction is incomplete.
-
Region 2: The "Reaction Zone" (6.5 – 6.9 ppm)
-
Signal: Multiplets (doublets and doublets of doublets) integrating to 3 protons.
-
Assignment: The aromatic protons of the benzodioxole ring (H-4, H-6, H-7).
-
Mechanism:
-
Sesamol: The free -OH group is strongly electron-donating (resonance), shielding the ortho/para protons (H-4 and H-6), causing them to appear upfield (6.2–6.4 ppm).
-
Product: Upon esterification, the oxygen lone pair is involved in resonance with the carbonyl group, reducing its donation into the benzodioxole ring. Consequently, these protons lose their shielding and shift downfield to the 6.6–6.9 ppm range.
-
Region 3: The Benzoate System (7.5 – 8.1 ppm)
-
Signal: Two distinct doublets (
), each integrating to 2 protons. -
Assignment: The 4-bromophenyl ring (AA'BB' system).
-
~8.02 ppm: Protons ortho to the carbonyl (deshielded by the anisotropy of the C=O bond).
-
~7.64 ppm: Protons ortho to the Bromine atom.
-
-
Validation: The coupling constant (
) must be ~8-9 Hz (ortho coupling). If Hz, you may have incorrect substitution (e.g., meta-bromo).
Troubleshooting & Impurities
Common Contaminants Table
| Chemical Shift ( | Multiplicity | Identity | Source |
| 1.56 | Singlet | Water | Wet CDCl₃ or hygroscopic product. |
| 7.26 | Singlet | CHCl₃ | Incomplete deuteration (Reference). |
| 2.17 | Singlet | Acetone | Glassware cleaning residue. |
| 5.30 | Singlet | Dichloromethane | Extraction solvent residue. |
| 12.0+ | Broad | Benzoic Acid | Unreacted 4-bromobenzoic acid. |
Logic Tree for Purity Assessment
Figure 2: Decision matrix for evaluating product purity based on 1H NMR data.
References
-
National Institutes of Health (NIH). (n.d.). 4-Bromobenzoic acid | C7H5BrO2 | CID 11464. PubChem.[1] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Data sourced from University of Pittsburgh/ACS). Retrieved from [Link]
-
Organic Syntheses. (2011). Synthesis of 4-bromobenzoic acid derivatives. Org. Synth. 2011, 88, 224-237. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Benzodioxol-5-yl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Structural elucidation is a cornerstone of chemical and pharmaceutical research. Among the array of analytical techniques available, mass spectrometry (MS) provides unparalleled insight into a molecule's structure through the analysis of its fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 1,3-Benzodioxol-5-yl 4-bromobenzoate, a compound of interest due to its derivation from sesamol, a significant natural antioxidant. By dissecting its fragmentation pathways, we provide a predictive framework for its identification. Furthermore, we compare the capabilities of mass spectrometry with alternative analytical methods such as NMR and IR spectroscopy, offering a holistic perspective on its role in modern structural characterization workflows.
Part 1: Predicted Electron Ionization (EI-MS) Fragmentation Analysis
1,3-Benzodioxol-5-yl 4-bromobenzoate is an aromatic ester. Its structure is a composite of three key features that dictate its behavior under electron ionization: a 4-bromobenzoyl group, a central ester linkage, and a 1,3-benzodioxol-5-yl (sesamol-derived) moiety. The stability of the aromatic rings suggests that a discernible molecular ion peak will be present, which is a common characteristic of aromatic compounds in EI-MS.[1]
The molecular formula is C₁₄H₉BrO₄, yielding a monoisotopic molecular weight of approximately 320.97 Da for the ⁷⁹Br isotope and 322.97 Da for the ⁸¹Br isotope.
Molecular Ion Signature
A primary and highly diagnostic feature will be the molecular ion (M⁺•) peak. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), any fragment containing the bromine atom will appear as a pair of peaks (an "isotope doublet") of almost equal intensity, separated by two mass-to-charge units (m/z). Therefore, the molecular ion will be observed as a doublet at m/z 321 and 323 .
Primary Fragmentation Pathways
The high-energy electrons used in EI impart significant energy into the molecular ion, causing it to fragment. The most probable cleavages occur at the weakest bonds and lead to the formation of the most stable charged fragments. For this molecule, the ester linkage is the most susceptible site for fragmentation.
-
Pathway A: Formation of the Bromobenzoyl Cation (Predicted Base Peak)
The most favorable fragmentation pathway for aromatic esters is the α-cleavage of the bond between the carbonyl carbon and the ether oxygen.[1] This results in the loss of the 1,3-benzodioxol-5-oxy radical and the formation of the highly resonance-stabilized 4-bromobenzoyl cation. This acylium ion is exceptionally stable and is predicted to be the base peak (the most abundant ion) in the spectrum.
-
Fragment: 4-bromobenzoyl cation ([C₇H₄BrO]⁺)
-
Predicted m/z: 183/185
-
-
Pathway B: Formation of the 1,3-Benzodioxol-5-yl Cation
An alternative, though less favored, fragmentation involves cleavage where the charge is retained by the sesamol-derived portion of the molecule. This would lead to the formation of the 1,3-benzodioxol-5-yl cation and the loss of a 4-bromobenzoyl radical.
-
Fragment: 1,3-benzodioxol-5-yl cation ([C₇H₅O₃]⁺)
-
Predicted m/z: 137
-
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, providing additional structural clues.
-
Loss of Carbon Monoxide (CO): The 4-bromobenzoyl cation (m/z 183/185) is expected to lose a neutral molecule of carbon monoxide (CO, 28 Da), a very common fragmentation for acylium ions.[2][3] This leads to the formation of the 4-bromophenyl cation.
-
Fragment: 4-bromophenyl cation ([C₆H₄Br]⁺)
-
Predicted m/z: 155/157
-
-
Fragmentation of the Benzodioxole Ring: The 1,3-benzodioxol-5-yl cation (m/z 137) may undergo further fragmentation, potentially through the loss of formaldehyde (CH₂O, 30 Da) from the dioxole ring, a characteristic neutral loss for this system, or through the loss of CO.
The predicted fragmentation pathways are visualized in the diagram below.
Summary of Predicted Fragmentation Data
| Predicted m/z | Ion Structure/Formula | Predicted Relative Abundance | Fragmentation Pathway |
| 321 / 323 | [C₁₄H₉BrO₄]⁺• | Moderate | Molecular Ion (M⁺•) peak, showing characteristic M/M+2 isotope pattern for bromine. |
| 183 / 185 | [C₇H₄BrO]⁺ | High (Base Peak) | α-cleavage of the ester with loss of the 1,3-benzodioxol-5-oxy radical. |
| 155 / 157 | [C₆H₄Br]⁺ | Moderate to High | Loss of neutral CO from the 4-bromobenzoyl cation. |
| 137 | [C₇H₅O₃]⁺ | Low to Moderate | Cleavage with charge retention on the sesamol moiety. |
Part 2: Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful for determining molecular weight and fragmentation, a comprehensive structural confirmation relies on its synergy with other techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the gold standard for determining the precise connectivity of atoms in a molecule.[4][5]
-
¹H NMR would confirm the number and environment of all protons, showing the distinct aromatic splitting patterns for both the 4-bromophenyl and the 1,3-benzodioxole ring systems, as well as the characteristic singlet for the -O-CH₂-O- protons of the dioxole ring.
-
¹³C NMR would identify all unique carbon atoms, including the ester carbonyl carbon at a characteristic downfield shift.
-
Comparison: NMR provides a detailed structural map, whereas MS provides molecular formula and substructural information through fragmentation. They are highly complementary.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in a molecule.[6][7]
-
A strong absorbance band around 1720-1740 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group.
-
Absorbances in the 1250-1000 cm⁻¹ region would indicate the C-O stretching of the ester and the ether linkages in the benzodioxole ring.
-
Aromatic C=C and C-H stretching bands would also be visible.
-
Comparison: IR confirms functional groups, which supports the fragments proposed by MS. For example, the loss of the [C₇H₅O₃]• radical in MS is consistent with the presence of an ester C-O bond identified by IR.
-
-
Chromatographic Methods (GC-MS & LC-MS): In practice, MS is most often coupled with a chromatographic separation technique.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility and thermal stability of this compound, GC-MS is the ideal platform for its analysis. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or related, less volatile derivatives, LC-MS would be the method of choice. Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are "softer" than EI and typically yield the protonated molecule ([M+H]⁺) with minimal fragmentation, which is excellent for confirming molecular weight.[11][12] Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.
-
Comparison: Chromatography-MS combinations provide a powerful means to analyze complex mixtures, ensuring that the mass spectrum obtained is from a pure compound. The choice of ionization method (hard vs. soft) allows the analyst to prioritize either fragmentation information (EI) or molecular weight confirmation (ESI).
-
Part 3: Experimental Protocol: A Self-Validating GC-MS Workflow
This protocol outlines a standard procedure for the analysis of 1,3-Benzodioxol-5-yl 4-bromobenzoate using a standard benchtop GC-MS system with an electron ionization source. The inclusion of a solvent blank and a known standard serves to validate the system's performance and data integrity.
1. Sample Preparation
-
Rationale: Proper dissolution in a volatile solvent is crucial for efficient volatilization in the GC inlet. The concentration should be sufficient for detection but low enough to avoid column overloading.
-
Protocol:
-
Accurately weigh approximately 1 mg of the synthesized and purified compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) in a 2 mL autosampler vial.
-
Cap the vial immediately to prevent solvent evaporation.
-
Prepare a "solvent blank" vial containing only the pure solvent to check for system contamination.
-
2. GC-MS Instrumentation and Conditions
-
Rationale: The GC conditions are chosen to ensure good separation and sharp peak shapes. A non-polar column like a DB-5ms is a good general-purpose choice for aromatic compounds.[9] The temperature program allows for the elution of the solvent at a low temperature before ramping up to elute the analyte. The MS parameters are standard for EI analysis.
-
GC Conditions:
-
Injector: Split/Splitless, operated in splitless mode for trace analysis.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
Solvent Delay: 3 minutes (to prevent the high solvent load from entering the detector).
-
3. Data Acquisition and Analysis Workflow
-
Rationale: A logical workflow ensures data quality. The blank run confirms system cleanliness, and the analysis of the total ion chromatogram (TIC) and mass spectrum allows for identification.
-
Workflow:
-
System Blank Run: Inject 1 µL of the solvent blank to ensure no carryover or contamination.
-
Sample Run: Inject 1 µL of the prepared sample solution.
-
Data Review:
-
Examine the Total Ion Chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Analyze the spectrum, identifying the molecular ion doublet (m/z 321/323) and key fragment ions (m/z 183/185, 155/157, 137).
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, a library spectrum (e.g., NIST).[13]
-
-
Conclusion
The electron ionization mass spectrum of 1,3-Benzodioxol-5-yl 4-bromobenzoate is predicted to be highly characteristic. The presence of a bromine isotope pattern in the molecular ion (m/z 321/323) and in the two major fragment ions—the base peak at m/z 183/185 (4-bromobenzoyl cation) and its subsequent CO-loss product at m/z 155/157—provides a definitive fingerprint for the 4-bromobenzoyl substructure. The minor fragment at m/z 137 points to the 1,3-benzodioxol moiety. While MS provides a wealth of structural data, its integration with other techniques like NMR and IR is essential for unambiguous characterization, embodying the multi-faceted approach required in modern chemical and pharmaceutical development.
References
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PMC. [Link]
-
4-Bromobenzoic acid, isopropyl ester. SpectraBase. [Link]
-
4-Bromobenzoic acid, phenyl ester. NIST WebBook. [Link]
-
Methyl 4-bromobenzoate. PubChem. [Link]
-
Benzoic acid, 4-bromo-, methyl ester. NIST WebBook. [Link]
-
GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. (2020). LCGC. [Link]
-
Ethyl 4-bromobenzoate. PubChem. [Link]
-
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (2025). MDPI. [Link]
-
GC-MS sample preparation and column choice guide. SCION Instruments. [Link]
-
¹H-NMR Spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2016). PMC. [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. [Link]
-
Sesamol. PubChem. [Link]
-
GC/MS analysis of long-chain esters standards. ResearchGate. [Link]
-
Interpreting Electron Ionization Mass Spectra. (2022). Chemistry LibreTexts. [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature. (2021). PMC. [Link]
-
Recurring mass differences, neutral losses, and fragments identified. ResearchGate. [Link]
-
1,3-Benzodioxol-5-ol. NIST WebBook. [Link]
-
1,3-Benzodioxol-5-ol. NIST WebBook. [Link]
-
Used for MS Short Course at Tsinghua by R. Graham Cooks, et al. Purdue Engineering. [Link]
-
Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. (2018). PubMed. [Link]
-
Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. (2010). PubMed. [Link]
-
Mass spectra of halogenostyrylbenzoxazoles. ResearchGate. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2020). Spectroscopy Online. [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]
-
Fatty acid neutral losses observed in tandem mass spectrometry with collision-induced dissociation allows regiochemical assignment. IRIS Unibas. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]
Structural Elucidation and Solid-State Analysis of 1,3-Benzodioxol-5-yl 4-bromobenzoate: A Comparative Guide
Executive Summary
In the development of bioactive heterocycles, the 1,3-benzodioxole (sesamol) scaffold is a privileged structure, frequently appearing in antitumor and anti-inflammatory agents. This guide provides a comparative technical analysis of the structural determination of 1,3-Benzodioxol-5-yl 4-bromobenzoate , a key ester derivative.[1]
While solution-phase NMR is the standard for purity assessment, it fails to capture the critical supramolecular interactions—specifically halogen bonding (C-Br[1]···O) and
Comparative Analysis: SC-XRD vs. DFT vs. NMR[1]
The following table contrasts the three primary methods used to characterize 1,3-Benzodioxol-5-yl 4-bromobenzoate. Note that while NMR confirms connectivity, only SC-XRD provides the absolute stereochemical and packing data necessary for drug formulation.
Table 1: Methodological Performance Matrix
| Feature | SC-XRD (The Gold Standard) | Solution NMR ( | DFT (B3LYP/6-311G )** |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shifts ( | Optimized Geometry & Energy |
| State of Matter | Solid (Crystalline) | Liquid (Solution) | Gas Phase (Vacuum) |
| Conformation | Fixed (Packing forces dominate) | Averaged (Free rotation) | Global Minimum (0 K) |
| Intermolecular Data | Direct Observation (Br[1]···O, | Inferential (NOE only) | Predicted (requires periodic boundary) |
| Stereochemistry | Absolute Configuration (Flack param) | Relative Configuration | N/A |
| Data Acquisition | 2–4 Hours (Modern sources) | 10–30 Minutes | 12–48 Hours (CPU time) |
Critical Insight: The "Heavy Atom" Advantage
The presence of the Bromine (Br) atom at the para-position of the benzoate ring is not merely structural; it is a crystallographic tool.
-
Phasing: The high electron density of Br (
) dominates the scattering, facilitating structure solution via the Patterson method or Direct Methods (SHELXT). -
Interaction: The polarizable Br atom frequently engages in Type II halogen bonding, acting as a structure-directing agent that stabilizes the crystal lattice—a feature completely invisible to solution NMR.[1]
Experimental Protocol: From Synthesis to Structure
To ensure reproducibility, the following workflow details the synthesis and subsequent crystallization required to obtain diffraction-quality single crystals.
Phase 1: Synthesis of 1,3-Benzodioxol-5-yl 4-bromobenzoate[1]
-
Reagents: Sesamol (1.0 eq), 4-Bromobenzoyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).
-
Mechanism: Nucleophilic Acyl Substitution.[1]
-
Procedure:
-
Dissolve sesamol in dry dichloromethane (DCM) at 0°C.
-
Add triethylamine (Et
N) dropwise to act as the HCl scavenger. -
Slowly add 4-bromobenzoyl chloride. The reaction is exothermic; maintain temperature <5°C to prevent ester hydrolysis.[1]
-
Stir at room temperature for 4 hours.
-
Workup: Wash with 1M HCl (remove amine), then sat. NaHCO
(remove acid), then Brine. Dry over MgSO .
-
Phase 2: Crystallization (The Critical Step)
SC-XRD requires a single, defect-free crystal (
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Hexane (1:[1]1) or Acetone (pure).
-
Protocol:
-
Dissolve 20 mg of the purified ester in 2 mL of solvent in a scintillation vial.
-
Cover the vial with Parafilm and pierce 3–4 small holes with a needle.
-
Store in a vibration-free, dark environment at 20°C.
-
Timeline: Crystals typically form within 48–72 hours.
-
Phase 3: Data Collection & Refinement[1]
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, Å).[1] Note: Mo source is preferred over Cu to minimize absorption by the Bromine atom.[1] -
Temperature: 100 K (Cryostream) to reduce thermal vibration ellipsoids.
-
Software: APEX4 or CrysAlisPro for reduction; SHELXT for solution; SHELXL for refinement.
Structural Visualization & Workflow
The following diagram illustrates the decision logic and experimental workflow for characterizing this compound.
Figure 1: Integrated workflow for the synthesis and structural determination of 1,3-Benzodioxol-5-yl 4-bromobenzoate.
Structural Expectations & Data Interpretation[1][2][3][4][5][6][7][8][9]
When analyzing the solved structure of 1,3-Benzodioxol-5-yl 4-bromobenzoate, researchers should validate their results against these expected crystallographic parameters.
A. Molecular Conformation[1][2][5][6][7][10]
-
Torsion Angle: The ester linkage (C-O-C=O) is expected to be nearly planar (torsion angle
) due to conjugation. -
Dioxole Ring Pucker: The five-membered dioxole ring fused to the benzene is rarely perfectly planar.[1] Expect a slight envelope conformation where the methylene carbon deviates from the mean plane of the benzene ring.
B. Supramolecular Architecture (Packing)
This is where SC-XRD outperforms DFT.[1] In the solid state, this molecule typically organizes via:
-
C-H···O Hydrogen Bonds: Weak interactions between the aromatic protons and the carbonyl oxygen.[1]
-
Halogen Bonding (C-Br[1]···O/N): The electron-deficient "sigma-hole" on the Bromine atom often points toward the electron-rich carbonyl oxygen of a neighboring molecule.[1]
-
Target Distance: 2.9 – 3.2 Å (Less than the sum of van der Waals radii).
-
-
-
Stacking: Interaction between the electron-poor bromobenzene ring and the electron-rich benzodioxole ring.[1]
C. Validation Metrics (Quality Control)
A successful dataset must meet these criteria:
References
-
Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.[1] (The authoritative text on interpreting electron density and heavy atom effects).
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[1] (Essential for defining the Br interaction).
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[1] Link
Sources
Precision in Purity: A Comparative Guide to Elemental Analysis for 1,3-Benzodioxol-5-yl 4-bromobenzoate
Executive Summary
In the synthesis and characterization of 1,3-Benzodioxol-5-yl 4-bromobenzoate (a derivative of sesamol often used in structure-activity relationship studies), confirming bulk purity is paramount. While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and NMR provide structural identity, they often fail to capture the presence of inorganic salts, trapped solvents, or non-chromophoric impurities.
This guide provides a rigorous breakdown of the Elemental Analysis (EA) calculation for this specific compound, compares its efficacy against Quantitative NMR (qNMR) and HPLC , and establishes a validated protocol for sample preparation.
Part 1: Theoretical Framework & Calculation
To perform a valid comparison, we must first establish the theoretical baseline. Elemental analysis relies on the combustion of the sample to determine the mass fraction of Carbon (C), Hydrogen (H), and Nitrogen (N). For halogenated esters like 1,3-Benzodioxol-5-yl 4-bromobenzoate, the presence of Bromine requires specific attention to the combustion method, though standard CHN analysis focuses on the organic backbone.
Molecular Construction
-
Moiety A (Alcohol): Sesamol (3,4-Methylenedioxyphenol)
-
Moiety B (Acid): 4-Bromobenzoic acid
-
Reaction: Esterification (Loss of
) -
Final Formula:
Stoichiometric Calculation Table
The following table breaks down the atomic contributions to the molecular weight (MW) to derive the theoretical percentages.
Table 1: Theoretical Elemental Composition of
| Element | Symbol | Qty | Atomic Mass ( g/mol )* | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | C | 14 | 12.011 | 168.154 | 52.36% |
| Hydrogen | H | 9 | 1.008 | 9.072 | 2.82% |
| Bromine | Br | 1 | 79.904 | 79.904 | 24.88% |
| Oxygen | O | 4 | 15.999 | 63.996 | 19.93% |
| TOTAL | 321.126 | 100.00% |
*Atomic masses based on IUPAC standard atomic weights.
The "0.4% Rule"
In peer-reviewed literature (e.g., J. Org. Chem., J. Med. Chem.), a compound is considered pure if the "Found" values deviate by no more than
-
Acceptable Range for C:
-
Acceptable Range for H:
Part 2: Comparative Analysis (EA vs. Alternatives)
Why perform destructive combustion analysis when non-destructive methods exist? This section compares EA against qNMR and HPLC-UV for this specific brominated ester.
Methodological Comparison Matrix
Table 2: Performance Metrics of Purity Determination Methods
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV (Area %) |
| Primary Output | Bulk Purity (Mass %) | Molar Purity / Structure | Chromophoric Purity |
| Solvent Detection | Indirect (Discrepancy in %C) | Direct (Distinct peaks) | Poor (Solvent front elution) |
| Inorganic Salts | Detected (Ash/Low %C) | Invisible | Invisible |
| Sample Recovery | Destructive | Recoverable | Destructive |
| Precision | High ( | High ( | Medium (Response factors vary) |
| Suitability for | Excellent (Confirming dry solid) | Good (If internal std available) | Screening Only |
Analytical Workflow Logic
The following diagram illustrates the decision-making process for characterizing 1,3-Benzodioxol-5-yl 4-bromobenzoate, highlighting where EA fits into the validation pipeline.
Figure 1: Integrated analytical workflow for validating the purity of brominated esters. Note that EA serves as the final gatekeeper for bulk purity.
Part 3: Experimental Protocol for EA Preparation
Trustworthiness in EA data comes from meticulous sample preparation. Brominated compounds can be challenging due to incomplete combustion if not handled correctly.
Materials
-
Analyte: 1,3-Benzodioxol-5-yl 4-bromobenzoate (Recrystallized).
-
Drying Agent:
(Phosphorus pentoxide) or High-Vacuum line. -
Vessel: Tin (Sn) capsules for combustion.
-
Standard: Acetanilide (Calibration).
Step-by-Step Methodology
-
Pre-Treatment (Critical):
-
The methylenedioxy ring (sesamol moiety) can trap non-polar solvents.
-
Action: Dry the sample at
under high vacuum (< 1 mbar) for 12 hours. -
Validation: Run a quick
NMR to ensure no solvent peaks (e.g., EtOAc or Hexanes) remain. Even 0.5 molar equivalents of solvent will skew Carbon % significantly.
-
-
Weighing:
-
Using a microbalance (readability
mg), weigh 1.5 – 2.5 mg of the sample into a pre-cleaned tin capsule. -
Note: Fold the capsule tightly to exclude atmospheric nitrogen, which can interfere with the N-blank if the instrument is not purged correctly.
-
-
Combustion Parameters (Instrument Specific):
-
Temperature:
(Required for complete oxidation of the aromatic rings). -
Oxygen Boost: Ensure oxygen dosing is set to "High" or optimized for aromatics to prevent soot formation (which lowers %C).
-
Halogen Trap: Ensure the reduction tube contains silver wool (Ag) to trap the Bromine (
). If Bromine is not trapped, it may interfere with the thermal conductivity detector (TCD) or be misread as another gas.
-
-
Data Interpretation:
-
Compare the result against the calculated values in Table 1 .
-
Scenario A (Low %C): Indicates inorganic contamination or retained moisture (if %H is high).
-
Scenario B (High %C): Indicates trapped organic solvent (e.g., Toluene/EtOAc).
-
Part 4: Troubleshooting & Solvate Correction
If the EA results fail the
The Solvate Calculator Logic
If your result is:
-
Found: C: 51.10%, H: 3.05%
-
Calc: C: 52.36%, H: 2.82%
The lower Carbon and higher Hydrogen suggest water retention.
Recalculate for
-
New MW:
-
New %C:
-
New %H:
This matches the "Found" data, confirming the sample is a hemihydrate.
Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.
References
-
American Chemical Society (ACS).ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for purity thresholds).
-
[Link]
-
-
National Institute of Standards and Technology (NIST).Atomic Weights and Isotopic Compositions for All Elements.
-
[Link]
-
-
Pauli, G. F., et al. "The Importance of Purity Evaluation in Phyto-Metabolomics." Journal of Natural Products, 2014. (Context on qNMR vs EA).
-
[Link]
-
-
Royal Society of Chemistry.Microanalysis: Elemental Analysis. (General methodology for CHN combustion).
-
[Link]
-
Safety Operating Guide
1,3-Benzodioxol-5-yl 4-bromobenzoate: Proper Disposal Procedures
Part 1: Executive Summary & Immediate Action
Do not treat this compound as general organic waste. Because 1,3-Benzodioxol-5-yl 4-bromobenzoate contains an aryl bromide moiety, it must be classified and disposed of as Halogenated Organic Waste .[1] Failure to segregate this compound from non-halogenated waste streams can result in regulatory fines (EPA RCRA violations) and the release of toxic dioxins or corrosive acid gases during standard incineration.
Immediate "Do's and Don'ts"
| Action | Directive | Reasoning |
| Segregation | DO Use a dedicated "Halogenated Waste" container. | Halogens require specific high-temperature incineration scrubbers.[1] |
| Mixing | DO NOT mix with Acetone, Ethanol, or Hexane waste streams. | Contaminates the cheaper "fuel blending" waste stream, increasing disposal costs by ~300%. |
| Drain Disposal | DO NOT pour down the sink. | High aquatic toxicity potential; illegal under Clean Water Act. |
| Quenching | DO NOT attempt to hydrolyze/quench in-lab.[1] | Hydrolysis releases 4-bromobenzoic acid and sesamol, increasing handling risk without reducing waste volume.[1] |
Part 2: Chemical Profile & Hazard Identification
To manage disposal safely, we must understand the molecule's behavior.
Compound: 1,3-Benzodioxol-5-yl 4-bromobenzoate Functional Groups:
-
Aryl Bromide: The primary driver for disposal classification.[1]
-
Ester Linkage: Susceptible to hydrolysis in strong acid/base, releasing 4-bromobenzoic acid (irritant) and 1,3-benzodioxol-5-ol (sesamol derivative).[1]
-
Benzodioxole Ring: Structurally related to bioactive compounds; treat as a potential environmental toxicant.[1]
Physical State: Solid (typically off-white/beige powder).[1] Solubility: Low in water; soluble in DCM, Chloroform, Ethyl Acetate.[1]
Waste Classification Logic
Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound does not have a specific "P" or "U" listing. However, it falls under the "Characteristic" or generator-knowledge classification:
-
Primary Classification: Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if in solution).
-
EPA Waste Code (Generic): If dissolved in halogenated solvents (e.g., DCM), use F002 . If solid, label clearly as "Toxic/Irritant - Halogenated."[1]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Preparation & Segregation
Objective: Prevent cross-contamination of waste streams.[1]
-
Select Container:
-
Labeling:
Phase 2: Transfer Procedure
Objective: Minimize dust generation and exposure.[1]
-
Engineering Controls: Perform all transfers inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]
-
Solid Waste:
-
Transfer using a disposable spatula or powder funnel.
-
Wipe the spatula with a Kimwipe dampened with Dichloromethane (DCM).
-
Dispose of the Kimwipe and spatula in the same solid halogenated waste container.
-
-
Liquid Waste:
-
If the compound is in a reaction mixture, ensure the solvent is compatible.
-
Compatible: DCM, Chloroform, Dichloroethane.
-
Incompatible: Strong oxidizers (Nitric acid) or strong bases (Concentrated NaOH) – these may cause exothermic hydrolysis or nitration.
-
Phase 3: Final Handoff
-
Wipe the exterior of the container to remove dust residues.
-
Move to the Satellite Accumulation Area (SAA) .[2]
-
Request pickup from your EHS (Environmental Health & Safety) department once the container is 90% full or within 6 months.
Part 4: Spill Response Contingency
Scenario: A 5g vial of solid 1,3-Benzodioxol-5-yl 4-bromobenzoate drops and shatters on the floor.
Workflow Diagram
The following decision tree outlines the logical flow for assessing and managing the spill.
Figure 1: Decision logic for spill remediation ensures containment of halogenated residues.[1]
Part 5: Disposal Decision Matrix
Use this flowchart to determine the correct waste stream for your specific experimental context.
Figure 2: Waste stream classification. Note that the presence of the solute overrides the solvent classification, forcing the mixture into the Halogenated stream.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
-
PubChem. (n.d.).[8] 4-Bromobenzoic acid (Compound Summary). National Library of Medicine. Retrieved February 21, 2026. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Combustion. (Regarding the necessity of scrubbing halogenated waste). [Link]
Sources
- 1. CAS 72744-56-0: 5-bromo-1,3-benzodioxole-4-carboxylic acid [cymitquimica.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | C8H5BrO3 | CID 11031640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
